5-amino-3-methyl-4H-imidazol-2-one

Tautomerism Computational Chemistry Scaffold Design

5-Amino-3-methyl-4H-imidazol-2-one (IUPAC: 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one) is a low-molecular-weight (113.12 g/mol) heterocyclic building block in the imidazolone family, characterized by a 5-amino substituent and an N3-methyl group on the 4H-imidazol-2-one core (SMILES: CN1CC(N)=NC1=O). It is cataloged under multiple vendor IDs (e.g., MFCD19215909, ChemSpace CSSB00000684903) from major screening compound suppliers.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 1190594-65-0
Cat. No. B1487768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-3-methyl-4H-imidazol-2-one
CAS1190594-65-0
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESCN1CC(=NC1=O)N
InChIInChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8)
InChIKeyVJAMXDLOFRRABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-methyl-4H-imidazol-2-one (CAS 1190594-65-0): Procurement-Ready Imidazolone Building Block for Heterocyclic and Purine Synthesis


5-Amino-3-methyl-4H-imidazol-2-one (IUPAC: 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one) is a low-molecular-weight (113.12 g/mol) heterocyclic building block in the imidazolone family, characterized by a 5-amino substituent and an N3-methyl group on the 4H-imidazol-2-one core (SMILES: CN1CC(N)=NC1=O) [1]. It is cataloged under multiple vendor IDs (e.g., MFCD19215909, ChemSpace CSSB00000684903) from major screening compound suppliers [1]. The compound serves as a versatile intermediate for purine synthesis and a core scaffold for glycine transporter 1 (GlyT-1) inhibitor programs [2][3].

Why 5-Amino-3-methyl-4H-imidazol-2-one Cannot Be Interchanged with Other Amino-Imidazolone Regioisomers in Lead Optimization


The imidazolone scaffold supports multiple regioisomeric forms—2-amino, 4-amino, and 5-amino—with the carbonyl and amino group positions dictating fundamentally different electronic environments. Semi-empirical (AM1, PM3, MNDO) computational studies demonstrate that the oxo tautomer predominance varies between 2-, 4-, and 5-imidazolones, with MNDO predicting a stability energy difference of approximately 3–4 kcal mol⁻¹ favoring the oxo form for 4- and 5-hydroxy/amino tautomers over their 2-substituted counterparts [1]. Consequently, 5-amino-3-methyl-4H-imidazol-2-one is not functionally interchangeable with its constitutional isomer 2-amino-3-methyl-4H-imidazol-5-one (creatinine, CAS 60-27-5), which has the carbonyl at C5 instead of C2, altering hydrogen-bonding geometry, dipole moment, and target recognition [1][2]. Procurement decisions based solely on molecular formula (C₄H₇N₃O) or molecular weight risk introducing a scaffold with different biological recognition and synthetic reactivity profiles.

5-Amino-3-methyl-4H-imidazol-2-One: Quantitative Differentiation Evidence Against Its Closest Analogs


Tautomeric Stability Advantage Over 2-Aminoimidazolone Regioisomers

Computational comparison of 2-, 4-, and 5-imidazolone tautomers using AM1, PM3, and MNDO methods reveals differential oxo/hydroxy tautomer stabilities. The 4- and 5-imidazolones (including the target compound's regioisomeric class) show stronger oxo form predominance compared to 2-imidazolones. The MNDO method predicts a stability energy advantage of approximately 3–4 kcal mol⁻¹ for the oxo tautomers of 4- and 5-hydroxyimidazoles over their 2-hydroxy counterparts [1]. This translates to an estimated >100-fold equilibrium shift favoring the biologically relevant oxo form at physiological temperature. The target compound's 5-amino-2-oxo arrangement (vs. the 2-amino-5-oxo arrangement in creatinine) ensures the carbonyl group is positioned for distinct hydrogen-bond acceptor interactions relevant to GlyT-1 and kinase inhibitor pharmacophores [2].

Tautomerism Computational Chemistry Scaffold Design

Synthetic Accessibility to 5-Aminoimidazol-2-ones as Purine Precursors vs. Alternative Heterocyclic Building Blocks

A one-step cyclization between 2-aminoacetonitriles and isocyanates provides direct access to functionalized 5-aminoimidazol-2-ones, with the reaction tolerating diverse functional groups and yielding intermediates suitable for purine synthesis [1]. This synthetic route is specific to the 5-aminoimidazol-2-one regioisomer class; the 2-aminoimidazolone regioisomer (creatinine-type scaffold) requires distinct synthetic approaches (e.g., condensation of cyanamide with sarcosine or cyclization of creatine). The published route enables diversification at the 1-, 4-, and 5-positions without altering the core cyclization logic, offering a modular platform that creatinine and 2-amino congeners cannot replicate [1].

Purine Synthesis Cyclization Synthetic Methodology

GlyT-1 Inhibitor Pharmacophore: 4-Amino-1,5-Dihydro-Imidazol-2-One Core vs. Non-Imidazolone Glycine Transporter Chemotypes

Roche patent US 7,553,862 B2 (Hoffmann-La Roche) establishes that 4-amino-1,5-substituted-1,5-dihydro-imidazol-2-ones are good inhibitors of glycine transporter 1 (GlyT-1) with selectivity over GlyT-2 [1]. While the patent does not disclose isolated IC₅₀ data for the unsubstituted parent scaffold (R₁ = H, R₂ = H, R₃ = H, R₄ = H), the SAR framework defines the 4-aminoimidazol-2-one core as the minimal pharmacophoric element required for GlyT-1 activity. This is differentiated from alternative GlyT-1 inhibitor chemotypes (e.g., sarcosine-based inhibitors, SSR504734, PF-03463275) which employ distinct core scaffolds and exhibit different transporter kinetics. The imidazol-2-one core offers a non-amino acid, heterocyclic starting point for CNS-penetrant GlyT-1 inhibitor design, distinct from amino acid-derived GlyT-1 ligands [1].

GlyT-1 Inhibition Neuroscience Schizophrenia

Procurement Differentiation: Multi-Vendor Availability and Purity Specifications vs. Custom Synthesis of Closely Related Analogs

5-Amino-3-methyl-4H-imidazol-2-one (CAS 1190594-65-0) is stocked by multiple international suppliers as an in-stock building block with standardized purity specifications. ChemSpace lists 21 sourcing options from 4 suppliers (including Enamine) with a purity specification of 95% across pack sizes ranging from 100 mg to 2.5 g [1]. LeYan (www.leyan.com) also offers the compound at 95% purity . In contrast, the direct regioisomer 2-amino-3-methyl-4H-imidazol-5-one (creatinine, CAS 60-27-5) is a commodity biochemical priced and supplied under a different regulatory and quality framework (diagnostic-grade vs. research-chemical grade). The closely related 4-amino-1-methyl-1,5-dihydro-2H-imidazol-2-one scaffold without the 3-methyl group (CAS varies) typically requires custom synthesis, adding 4-8 weeks lead time.

Chemical Procurement Building Blocks Supplier Comparison

Physicochemical Differentiation: Computed LogP and PSA vs. Creatinine (2-Amino Regioisomer)

The target compound (5-amino-3-methyl-4H-imidazol-2-one) and its constitutional isomer creatinine (2-amino-3-methyl-4H-imidazol-5-one) share the same molecular formula (C₄H₇N₃O) and molecular weight (113.12 g/mol) but differ in computed physicochemical parameters. For the target compound, ChemSpace reports a computed LogP of -1.61, polar surface area (PSA) of 59 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. Creatinine, with its 2-amino-5-oxo arrangement, exhibits a computed LogP of approximately -1.04 and a slightly different hydrogen-bonding topology due to the juxtaposition of the amino and carbonyl groups [2]. While the absolute differences are modest, the altered hydrogen-bond acceptor/donor geometry affects molecular recognition in target binding sites, particularly for GlyT-1 where the imidazol-2-one carbonyl orientation is critical for inhibitor binding [3].

Drug-likeness Physicochemical Properties CNS Penetration

Differential Synthetic Utility: 5-Aminoimidazol-2-one as Purine Precursor vs. 2-Aminoimidazolone as Clinical Biomarker

The 5-aminoimidazol-2-one scaffold is explicitly documented as a useful intermediate for purine synthesis via cyclization chemistry [1], positioning this compound as a building block for nucleoside analog and purine-targeted drug discovery. In contrast, the 2-amino-3-methyl-4H-imidazol-5-one isomer (creatinine) is primarily utilized as a renal function biomarker and endogenous metabolite [2], with limited synthetic utility as a diversification scaffold. This functional divergence means that selecting the 2-amino isomer for a purine-oriented medicinal chemistry program would require additional synthetic steps to reposition the carbonyl for ring-closure reactions, whereas the 5-amino isomer is pre-configured for purine ring assembly.

Purine Biosynthesis Intermediate Synthetic Chemistry

Prioritized Application Scenarios for 5-Amino-3-methyl-4H-imidazol-2-one (CAS 1190594-65-0) Based on Differentiated Evidence


GlyT-1 Inhibitor Lead Optimization: Using the 4-Aminoimidazol-2-one Core for CNS-Penetrant Scaffold Design

The Roche patent (US 7,553,862 B2) establishes the 4-aminoimidazol-2-one scaffold as a privileged chemotype for GlyT-1 inhibition with selectivity over GlyT-2 [1]. 5-Amino-3-methyl-4H-imidazol-2-one serves as the minimal pharmacophoric core. Medicinal chemistry teams can leverage this scaffold for systematic SAR exploration at the 1-, 4-, and 5-positions using the modular isocyanate cyclization route [2], while avoiding the tautomeric ambiguity associated with 2-aminoimidazolone scaffolds [3]. The compound's computed LogP (-1.61) and PSA (59 Ų) fall within favorable CNS drug-like space, making it a rational starting point for schizophrenia and cognitive disorder programs where GlyT-1 inhibition is therapeutically validated [1][4].

Purine-Mimetic Library Synthesis: Direct Access to Diversified Purine Analogs via 5-Aminoimidazol-2-one Intermediates

The documented synthetic methodology for converting 5-aminoimidazol-2-ones into purine ring systems [2] positions this compound as a gateway building block for nucleoside analog discovery. Unlike creatinine, which requires functional group manipulation to reposition the carbonyl for ring fusion, 5-amino-3-methyl-4H-imidazol-2-one is pre-configured with the carbonyl at the C2 position, enabling direct pyrimidine ring annulation. Procurement at 95% purity from multiple vendors [4] ensures immediate access for parallel library synthesis without custom-synthesis delays.

Physicochemical Probe Development: Leveraging Regioisomer-Specific Hydrogen-Bond Topology for Target Engagement Studies

The distinct hydrogen-bonding geometry of the 5-amino-2-oxo arrangement (vs. the 2-amino-5-oxo arrangement in creatinine) provides a regioisomer-specific pharmacophore for probing target binding sites [3][5]. The >100-fold tautomeric equilibrium preference for the oxo form (estimated from ~3-4 kcal mol⁻¹ stability advantage) [3] ensures that the compound presents a consistent H-bond donor/acceptor pattern in biochemical assays, reducing data variability from tautomerization—a known confounding factor in 2-aminoimidazolone-based probes. This makes it suitable for SPR, ITC, and X-ray crystallography studies where ligand homogeneity is critical.

Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Scaffold with Validated Synthetic Tractability

At 113.12 g/mol with only 8 heavy atoms and a rotatable bond count of zero [4], 5-amino-3-methyl-4H-imidazol-2-one meets fragment-likeness criteria (MW < 250, HBD ≤ 3, HBA ≤ 3). The compound's multi-vendor availability at defined purity (95%) [4] enables rapid fragment screening without the lead time penalty of custom synthesis. Its established synthetic tractability for diversification at multiple positions [2] means that hits can be rapidly elaborated without de novo route development, accelerating the fragment-to-lead timeline.

Quote Request

Request a Quote for 5-amino-3-methyl-4H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.